molecular formula C14H14FN3O3S2 B4088413 1-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide

1-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide

Cat. No.: B4088413
M. Wt: 355.4 g/mol
InChI Key: YNVJNVDXOADOME-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide is a complex organic compound that features a fluorophenyl group, a sulfonyl group, a thiazole ring, and a prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-aminothiazole to form the sulfonamide intermediate. This intermediate is then coupled with proline or its derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various amine or alcohol derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring may also interact with nucleic acids or enzymes, affecting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)benzenesulfonyl chloride
  • 2-(4-fluorophenyl)-1,3-thiazole
  • N-(4-fluorophenyl)sulfonylproline

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the thiazole ring contributes to its biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S2/c15-10-3-5-11(6-4-10)23(20,21)18-8-1-2-12(18)13(19)17-14-16-7-9-22-14/h3-7,9,12H,1-2,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVJNVDXOADOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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